molecular formula C17H12O3 B14494558 2,5-Furandione, 3-phenyl-4-(phenylmethyl)- CAS No. 65641-17-0

2,5-Furandione, 3-phenyl-4-(phenylmethyl)-

Cat. No.: B14494558
CAS No.: 65641-17-0
M. Wt: 264.27 g/mol
InChI Key: NOZUSIWFMDESNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Furandione, 3-phenyl-4-(phenylmethyl)- is an organic compound with the molecular formula C17H12O3 It is a derivative of furandione, characterized by the presence of phenyl and phenylmethyl groups attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandione, 3-phenyl-4-(phenylmethyl)- typically involves the reaction of maleic anhydride with benzyl phenyl ketone under acidic conditions. The reaction proceeds through a Diels-Alder reaction followed by dehydration to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents such as bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Dihydrofuran derivatives

    Substitution: Brominated or nitrated phenyl derivatives

Scientific Research Applications

2,5-Furandione, 3-phenyl-4-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Furandione, 3-phenyl-4-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, its aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

  • 3-Methyl-4-phenyl-2,5-furandione
  • 2,5-Furandione, 3-methyl-
  • 2,5-Furandione, 3,4-dimethyl-

Comparison: Compared to its analogs, 2,5-Furandione, 3-phenyl-4-(phenylmethyl)- exhibits unique reactivity due to the presence of both phenyl and phenylmethyl groups. These substituents enhance its stability and influence its chemical behavior, making it a valuable compound for specific applications in organic synthesis and material science.

Properties

CAS No.

65641-17-0

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

3-benzyl-4-phenylfuran-2,5-dione

InChI

InChI=1S/C17H12O3/c18-16-14(11-12-7-3-1-4-8-12)15(17(19)20-16)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

NOZUSIWFMDESNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=O)OC2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.